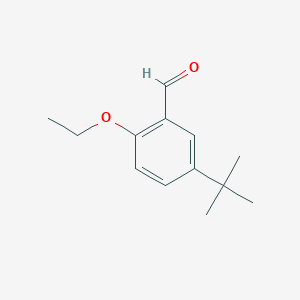

5-(Tert-butyl)-2-ethoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Tert-butyl)-2-ethoxybenzaldehyde is a chemical compound that belongs to the family of substituted benzaldehydes. While the specific compound is not directly studied in the provided papers, related compounds with tert-butyl groups and hydroxy or methoxy substituents on the benzene ring have been investigated. These studies provide insights into the synthesis, molecular structure, and reactivity of similar compounds, which can be extrapolated to understand 5-(Tert-butyl)-2-ethoxybenzaldehyde.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of reaction conditions. For instance, a short synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde was achieved using an HBr-DMSO system as an effective oxidant, with an overall yield of 45% from 2-tert-butyl-p-cresol . Similarly, the synthesis of 3-tert-butyl-2-hydroxybenzaldehyde was performed from 2-(tert-butyl)phenol, magnesium scraps, and paraformaldehyde in methanol by formylation . These methods could potentially be adapted for the synthesis of 5-(Tert-butyl)-2-ethoxybenzaldehyde by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray crystallography and spectroscopic methods. For example, the crystal and molecular structure of a di-tert-butyl substituted benzaldehyde was characterized, revealing intramolecular hydrogen bonding . These studies suggest that 5-(Tert-butyl)-2-ethoxybenzaldehyde may also exhibit specific structural features, such as intramolecular interactions, that could influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of tert-butyl substituted benzaldehydes has been explored in various chemical reactions. Anionic condensations of hydroxybenzaldehydes with malonic acid and acetic anhydride in the presence of weak bases have been studied, leading to the formation of cinnamic acids and lactones . Electromethoxylation reactions of tert-butylcatechol and dihydroxybenzaldehyde have also been investigated, showing that these compounds can undergo methoxylation to form methoxyquinones . These findings indicate that 5-(Tert-butyl)-2-ethoxybenzaldehyde may participate in similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted benzaldehydes are influenced by their molecular structure. The interfacial activity of a hydroxy-tert-butylbenzaldehyde oxime was studied, showing significant changes in the interface character with varying diluent compositions . Spectroscopic techniques, including FT-IR, FT-Raman, UV-Visible, and NMR, have been used to study the molecular structure and electronic properties of a related compound, providing insights into its stability and potential bioactivity . These studies suggest that 5-(Tert-butyl)-2-ethoxybenzaldehyde may exhibit distinct physical and chemical properties that could be characterized using similar analytical methods.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

5-(Tert-butyl)-2-ethoxybenzaldehyde derivatives are utilized in synthesizing various complex compounds. For instance, derivatives like 5-tert-butyl-2-hydroxy-3-methylsulfanylbenzaldehyde have been synthesized for the creation of salcyen and salcyan-type ligands. These derivatives are then used to form metal complexes, particularly with copper(II), exhibiting distinct voltammetric ligand-based oxidations, potentially useful in various electrochemical applications (Sylvestre et al., 2005).

In Catalysis

Complexes derived from 5-(Tert-butyl)-2-ethoxybenzaldehyde derivatives act as catalysts in certain reactions. Specifically, iron(III) and cobalt(III) complexes with tautomeric forms of aroylhydrazone ligands, derived from similar compounds, have shown effectiveness as catalysts in microwave-assisted oxidation of alcohols (Sutradhar et al., 2016).

In Molecular Docking and Quantum Chemical Studies

Derivatives of 5-(Tert-butyl)-2-ethoxybenzaldehyde, such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde, have been the subject of extensive quantum chemical computations and molecular docking studies. These studies delve into the molecular structure, vibrational assignments, and electronic parameters, as well as the bioactivity of the compounds, offering insights into their antiviral potential against various influenza types (Mary & James, 2020).

In Schiff Base Metal Complexes

Complexes involving 5-(Tert-butyl)-2-ethoxybenzaldehyde derivatives as ligands are studied for their magnetic, catalytic, and spectroelectrochemical properties. These studies help in understanding the charge, spin states, and ligand character of these complexes, along with their potential applications in oxidation reactions and their behavior as nanocatalysts in various chemical processes (Cazacu et al., 2015).

Orientations Futures

The future directions for research on “5-(Tert-butyl)-2-ethoxybenzaldehyde” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to determine its safety and potential applications .

Propriétés

IUPAC Name |

5-tert-butyl-2-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-15-12-7-6-11(13(2,3)4)8-10(12)9-14/h6-9H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGVFOSPXJNMIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396195 |

Source

|

| Record name | 5-tert-butyl-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tert-butyl)-2-ethoxybenzaldehyde | |

CAS RN |

681443-01-6 |

Source

|

| Record name | 5-tert-butyl-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)